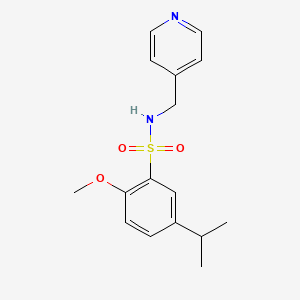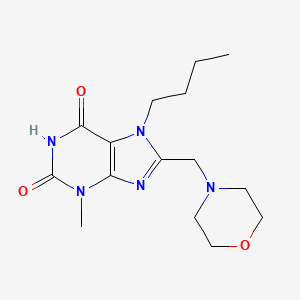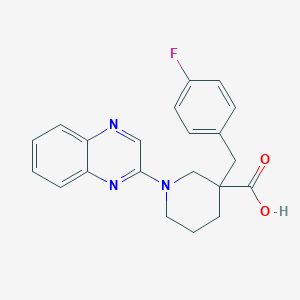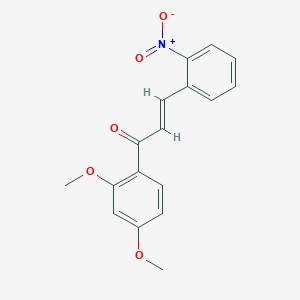
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a sulfonamide compound that is widely used in scientific research. It is a serine protease inhibitor that irreversibly binds to the active site of serine proteases, preventing their activity. PMSF is commonly used in biochemical and molecular biology research to inhibit protease activity during protein purification, cell lysis, and other experimental procedures.
Mécanisme D'action
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly binds to the active site of serine proteases, preventing their activity. Serine proteases are enzymes that cleave peptide bonds in proteins. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide binds to the serine residue in the active site of serine proteases, forming a covalent bond and blocking the active site.
Biochemical and Physiological Effects:
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has no known biochemical or physiological effects on its own. However, its use as a protease inhibitor can have significant effects on protein function and cellular processes. Inhibition of protease activity can prevent the degradation of proteins, leading to an accumulation of proteins and altered cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments include its ability to irreversibly inhibit serine proteases, its stability in solution, and its compatibility with a wide range of experimental procedures. However, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide has some limitations, including its potential to react with other proteins and its potential to interfere with other experimental procedures.
Orientations Futures
There are several future directions for the use of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One direction is the development of new protease inhibitors with improved specificity and potency. Another direction is the study of the effects of protease inhibition on cellular processes and protein function. Additionally, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide could be used in the development of new therapeutic agents for the treatment of diseases caused by abnormal protease activity.
Méthodes De Synthèse
The synthesis of 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide involves the reaction of p-toluenesulfonyl chloride with 4-pyridinemethanol to form the intermediate 4-pyridinylmethyl-p-toluenesulfonate. The intermediate is then reacted with isopropyl alcohol and sodium methoxide to form the final product, 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit protease activity during protein purification, cell lysis, and other experimental procedures. 5-isopropyl-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is also used in the study of enzyme kinetics and enzyme inhibition.
Propriétés
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12(2)14-4-5-15(21-3)16(10-14)22(19,20)18-11-13-6-8-17-9-7-13/h4-10,12,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXNMMOPRZNXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![N-(4-chlorophenyl)-6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazole-1(4H)-carboxamide](/img/structure/B5313671.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)